3-Methyl-7-(2-methylpropyl)-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Overview
Description
3-Methyl-7-(2-methylpropyl)-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-isobutyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione is 386.20663871 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex molecules like purine derivatives involves intricate chemical reactions aimed at achieving specificity for certain biological targets or enhancing chemical stability and reactivity. For instance, the design and synthesis of pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives have shown promising results as dual Nox4/Nox1 inhibitors. These compounds, through meticulous chemical engineering, have demonstrated good druglikeness properties and excellent pharmacokinetic parameters, highlighting their potential in therapeutic applications, particularly for the treatment of idiopathic pulmonary fibrosis (Gaggini et al., 2011).
Biological Activity and Therapeutic Potential
The exploration of novel chemical entities often aims to uncover their biological activities and therapeutic potential. For example, novel aza-pseudopeptides have been synthesized and evaluated as corrosion inhibitors, showcasing the versatility of purine analogs in various non-biological applications (Chadli et al., 2017). Additionally, purine alkaloids extracted from natural sources have been studied for their cytotoxicity toward human cancer cell lines, illustrating the potential of purine derivatives in cancer therapy (Qi et al., 2008).
Advanced Chemical Modifications
Further chemical modifications of purine bases lead to compounds with significant biological activities. For instance, the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP has expanded the understanding of nucleotide analogs in biological systems, though these particular compounds showed no in vitro antiviral or antitumor activity (Raju et al., 1989).
Properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-10(2)8-23-15-16(20-18(23)25-14(6)12(4)13(5)21-25)22(7)19(28)24(17(15)27)9-11(3)26/h10H,8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAZSHAGHTVRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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